(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2-BROMO-4-ETHYLPHENOXY)ACETATE
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Overview
Description
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2-BROMO-4-ETHYLPHENOXY)ACETATE is a complex organic compound that features a pyridine ring and a phenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2-BROMO-4-ETHYLPHENOXY)ACETATE typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow chemistry techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2-BROMO-4-ETHYLPHENOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2-BROMO-4-ETHYLPHENOXY)ACETATE is studied for its potential antimicrobial properties. It has shown activity against various bacterial strains, making it a candidate for developing new antibiotics .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its chemical properties make it suitable for creating polymers and other materials with specialized functions .
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2-BROMO-4-ETHYLPHENOXY)ACETATE involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds like 2-amino-4-methylpyridine share structural similarities and are used in similar applications.
Phenoxyacetate Derivatives: These compounds, such as 2-(4-bromophenoxy)acetic acid, also exhibit similar chemical properties and uses.
Uniqueness
What sets (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2-BROMO-4-ETHYLPHENOXY)ACETATE apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2-bromo-4-ethylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O3/c1-2-11-6-7-14(12(17)9-11)22-10-15(21)23-20-16(18)13-5-3-4-8-19-13/h3-9H,2,10H2,1H3,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXXYOFWYXHEKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)ON=C(C2=CC=CC=N2)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=C(C=C1)OCC(=O)O/N=C(/C2=CC=CC=N2)\N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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